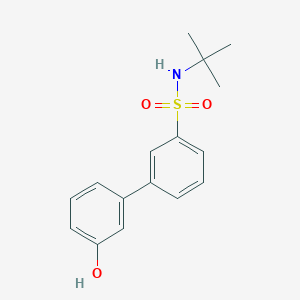![molecular formula C16H17NO3S B6370712 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261896-59-6](/img/structure/B6370712.png)
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% (2-PPSP) is an organic compound with a molecular formula of C13H15NO3S and a molecular weight of 271.33 g/mol. It is a colorless to pale yellow liquid with a melting point of 124-127 °C and a boiling point of 252 °C. 2-PPSP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material in the preparation of various organic compounds such as esters, amides, and sulfonamides.
Wirkmechanismus
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% works by inhibiting the activity of PI3K, which is an enzyme involved in cell growth and survival. PI3K is activated by growth factors and hormones, and its activation leads to the production of phosphatidylinositol 3-phosphate (PIP3). PIP3 is a signaling molecule that activates several proteins involved in cell growth and survival. By inhibiting PI3K, 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% prevents the production of PIP3 and thus prevents the activation of these proteins.
Biochemical and Physiological Effects
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and prostate cancer cells. It has also been shown to inhibit the growth of melanoma cells in vitro. In addition, 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of tumor blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under different storage conditions. In addition, it has been shown to be effective in inhibiting the growth of several types of cancer cells. However, 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has some limitations for use in laboratory experiments. It has not been studied in vivo, so its effects in humans are unknown. In addition, its effects on other types of cells are not yet known.
Zukünftige Richtungen
Future research on 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% should focus on its effects on other types of cells, as well as on its effects in vivo. In addition, further research should investigate the mechanisms by which 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% inhibits the growth of cancer cells and the potential side effects of its use. Additionally, research should be conducted to investigate the potential use of 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% in combination with other drugs or therapies for the treatment of cancer. Finally, research should be conducted to investigate the potential use of 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% as a prophylactic agent against cancer.
Synthesemethoden
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized by the reaction of 4-hydroxybenzene sulfonic acid and pyrrolidine. The reaction proceeds in two steps. In the first step, 4-hydroxybenzene sulfonic acid is reacted with pyrrolidine in the presence of anhydrous sodium acetate to form 2-pyrrolidin-4-ylsulfonylphenol. In the second step, the 2-pyrrolidin-4-ylsulfonylphenol is reacted with sodium hydroxide to form 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%.
Wissenschaftliche Forschungsanwendungen
2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and survival. It has also been used to study the effects of PI3K inhibitors on cancer cells. In addition, 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used to study the effects of PI3K inhibitors on the development of type 2 diabetes.
Eigenschaften
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-16-6-2-1-5-15(16)13-7-9-14(10-8-13)21(19,20)17-11-3-4-12-17/h1-2,5-10,18H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYKYIIBKZFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683652 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-59-6 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)


![2-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370701.png)


![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)